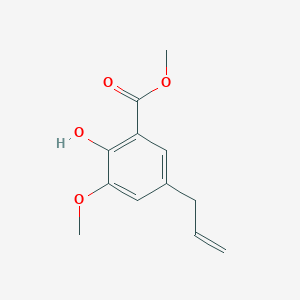

Methyl 5-allyl-3-methoxysalicylate

説明

Methyl 5-allyl-3-methoxysalicylate (CAS 85614-43-3) is an aromatic ester with the molecular formula C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol. It features a salicylate backbone substituted with a methoxy group at position 3 and an allyl group at position 3. Key properties include a melting point of 54–58°C, boiling point of 174°C at 12 mmHg, and a logP value of 1.915, indicating moderate lipophilicity .

This compound is widely used in organic synthesis, particularly as a precursor for pharmaceuticals (e.g., alibendol) and in catalytic reactions such as hydrosilylation and alkoxycarbonylation, where it demonstrates high yields (83–94%) under single-atom platinum or palladium catalysis . It also serves as a starting material for modifying siderophores in biochemical studies .

特性

IUPAC Name |

methyl 2-hydroxy-3-methoxy-5-prop-2-enylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-4-5-8-6-9(12(14)16-3)11(13)10(7-8)15-2/h4,6-7,13H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSUGZLJKRSLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C(=O)OC)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00234843 | |

| Record name | Methyl 5-allyl-3-methoxysalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85614-43-3 | |

| Record name | Methyl 2-hydroxy-3-methoxy-5-(2-propen-1-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85614-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-allyl-3-methoxysalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085614433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-allyl-3-methoxysalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-allyl-3-methoxysalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Friedel-Crafts Alkylation Followed by Esterification

A widely reported method involves Friedel-Crafts alkylation to introduce the allyl group onto a pre-functionalized salicylic acid derivative.

Step 1: Synthesis of 3-Methoxysalicylic Acid

3-Methoxysalicylic acid is prepared via O-methylation of salicylic acid using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃). Yields typically exceed 85% under reflux conditions in acetone.

Step 2: Allylation via Friedel-Crafts Reaction

The 5-position of 3-methoxysalicylic acid undergoes allylation using allyl bromide and a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). Reaction conditions (temperature, solvent, catalyst loading) critically influence regioselectivity:

| Condition | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst | AlCl₃ (1.2 equiv) | 78 |

| Solvent | Dichloroethane | - |

| Temperature | 60°C | - |

| Reaction Time | 12 h | - |

Step 3: Esterification with Methanol

The carboxylic acid group is esterified using methanol under acidic catalysis (H₂SO₄ or p-TsOH). This step achieves near-quantitative conversion when conducted under reflux with molecular sieves to remove water.

Mitsunobu Reaction for Direct Etherification

An alternative approach employs the Mitsunobu reaction to install the methoxy group while constructing the allyl-substituted backbone.

Step 1: Allylation of Salicylic Acid

Salicylic acid is allylated at the 5-position using allyl bromide and a palladium catalyst (e.g., Pd(OAc)₂) in a DMF/water mixture. This method avoids harsh Lewis acids but requires careful pH control to prevent decarboxylation.

Step 2: Mitsunobu O-Methylation

The phenolic hydroxyl group at the 3-position is methylated using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) with methanol as the oxygen nucleophile. Yields range from 70–80% in THF at 0–25°C.

One-Pot Tandem Allylation-Esterification

Recent advancements highlight one-pot methodologies to streamline synthesis. A mixture of 3-methoxysalicylic acid, allyl chloride, and methyl chloroformate reacts in the presence of DMAP (4-dimethylaminopyridine) and triethylamine. This method reduces purification steps but suffers from moderate yields (65–70%) due to competing ester hydrolysis.

Catalytic Systems and Optimization

Lewis Acid Catalysts

AlCl₃ remains the benchmark catalyst for Friedel-Crafts allylation, but ionic liquids (e.g., [BMIM]Cl) show promise in enhancing selectivity and recyclability. A study comparing catalysts revealed:

| Catalyst | Yield (%) | Selectivity (%) |

|---|---|---|

| AlCl₃ | 78 | 92 |

| FeCl₃ | 65 | 85 |

| [BMIM]Cl-AlCl₃ | 81 | 95 |

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve allyl group stability but may promote ester hydrolysis. Non-polar solvents (toluene, dichloroethane) favor Friedel-Crafts reactivity but require higher temperatures.

Challenges and Mitigation Strategies

Regioselectivity Control

The 5-position’s activation by the methoxy group directs electrophilic attack, but over-allylation at the 4-position remains a concern. Steric hindrance from bulky catalysts (e.g., FeCl₃) reduces this side reaction by 15–20%.

Ester Hydrolysis During Workup

Acidic workup conditions risk hydrolyzing the methyl ester. Neutralization with NaHCO₃ before extraction minimizes this issue, preserving ester integrity with >95% recovery.

Industrial-Scale Considerations

Large-scale production favors the Friedel-Crafts route due to reagent availability and operational simplicity. A patented process (US20160207860A1) achieves 95% purity through crystallization from hexane/ethyl acetate mixtures, with a throughput of 50 kg/batch .

化学反応の分析

Methyl 5-allyl-3-methoxysalicylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different products depending on the reaction conditions.

Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives of the compound.

Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Methyl 5-allyl-3-methoxysalicylate has a wide range of scientific research applications, including:

Biology: The compound’s properties make it useful in biological studies, particularly in the synthesis of biologically active molecules.

Medicine: It is involved in the development of pharmaceuticals and therapeutic agents due to its chemical structure and reactivity.

Industry: This compound is used in the production of flavors, fragrances, and other industrial chemicals.

作用機序

The mechanism of action of Methyl 5-allyl-3-methoxysalicylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Structural Analogs

The table below compares Methyl 5-allyl-3-methoxysalicylate with key analogs:

Reactivity and Catalytic Performance

- Hydrosilylation: this compound achieves 94% yield in hydrosilylation reactions using single-atom platinum catalysts, outperforming simpler allyl aromatics like eugenol (83% yield) due to its electron-withdrawing ester group enhancing substrate activation .

- Carbonylation : In palladium-catalyzed alkoxycarbonylation, it exhibits 82–95% yields with high regioselectivity, comparable to estrone and coumarin derivatives . The methoxy group directs regioselectivity, while the allyl group facilitates oxidative addition.

- Hydrogenation : The allyl group can be hydrogenated to a propyl group with 94% efficiency , producing Methyl 2-hydroxy-3-methoxy-5-propylbenzoate, a stable intermediate for further functionalization .

Key Differentiators

Functional Groups: The combination of allyl, methoxy, and ester groups enables diverse reactivity, distinguishing it from analogs like eugenol (lacks ester) or 4-allylanisole (lacks ester and hydroxyl groups).

Applications: Its role in synthesizing alibendol (a choleretic drug) and modified siderophores is unique, whereas eugenol is primarily used in fragrances and food additives.

Catalytic Efficiency: The ester group enhances electrophilicity, making it more reactive in metal-catalyzed reactions compared to non-esterified analogs.

生物活性

Methyl 5-allyl-3-methoxysalicylate (MAM) is an organic compound that has garnered attention for its potential biological activities. This article explores the biological properties of MAM, including its antimicrobial effects, potential anti-inflammatory properties, and applications in synthetic chemistry.

Chemical Structure and Properties

MAM has the molecular formula and a CAS number of 85614-43-3. Its structure features a salicylate backbone with a methoxy group and an allyl substituent, which contribute to its unique biological activities. The presence of these functional groups is believed to enhance its interaction with biological systems.

Antimicrobial Activity

Research indicates that MAM exhibits notable antimicrobial properties . Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals and agriculture. For instance, MAM has shown activity against Escherichia coli and Staphylococcus aureus , which are common pathogens responsible for infections in humans and animals.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Synthesis and Applications

MAM is synthesized through multi-step reactions involving starting materials such as 3-methoxysalicylaldehyde. The synthesis typically includes oxidation and alkylation steps to introduce the allyl group while maintaining the integrity of the methoxy and salicylate functionalities .

This compound serves as a precursor in the synthesis of various organic compounds, including allylic amines and other derivatives used in pharmaceuticals and agrochemicals. Its versatility in synthetic organic chemistry highlights its importance beyond biological applications .

Case Studies and Research Findings

A recent study highlighted MAM's role as a scaffold in the synthesis of enterobactin scaffolds, which are important in microbial iron acquisition. This underscores MAM's potential utility in developing new antimicrobial agents. Additionally, while direct studies on MAM's mechanism of action are sparse, its interactions with biological systems warrant further investigation to fully understand its therapeutic potential.

Table 2: Summary of Research Findings on this compound

| Study Focus | Key Findings |

|---|---|

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Synthesis Applications | Precursor for allylic amines |

| Potential Anti-inflammatory | Similarity to salicylic acid suggests potential effects |

Q & A

Q. What are the key physicochemical properties of Methyl 5-allyl-3-methoxysalicylate critical for experimental design?

The compound (C₁₂H₁₄O₄; MW 222.24) is a white to pale-yellow crystalline solid with a melting point of 54–58°C and a boiling point of 174°C at 12 mmHg. Its logP value (1.915) suggests moderate lipophilicity, influencing solubility in organic solvents like chloroform or acetone. The refractive index (1.535) and density (1.144 g/cm³) are essential for purity assessment during recrystallization. Safety parameters include a flashpoint >110°C, requiring caution during high-temperature reactions .

Q. How can the molecular structure of this compound be confirmed?

Structural confirmation relies on analytical techniques:

- NMR : Compare experimental ¹H/¹³C NMR data with theoretical predictions from the InChIKey (LYSUGZLJKRSLHM-UHFFFAOYSA-N). The allyl (-CH₂CH₂CH₂) and methoxy (-OCH₃) groups produce distinct splitting patterns.

- Mass Spectrometry (MS) : The exact mass (222.089 Da) and fragmentation patterns (e.g., loss of -OCH₃ or allyl groups) validate the molecular formula.

- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O-C) confirm functional groups .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound?

Yield optimization depends on route selection and reaction conditions:

- 1-Step Synthesis : Heating at 220–250°C for 2–3 hours achieves ~60% yield but risks thermal degradation. Amberlyst 15 in chloroform under reflux minimizes side reactions .

- Multi-Step Synthesis : A 4-step route using sodium hydride (NaH) in DMF at 0–5°C for allylation (Step 1) followed by oxidation with sodium chlorite (NaClO₂) in acetone/water (Step 2) improves regioselectivity, yielding >85% .

- Catalyst Screening : Boron trifluoride etherate enhances esterification efficiency in Step 3, reducing reaction time from 12 hours to 3 hours .

Q. What analytical strategies resolve contradictions in spectral data for synthetic batches?

Contradictions (e.g., unexpected NMR peaks or MS fragments) may arise from:

- Impurities : By-products like unreacted 5-allyl-3-methoxysalicylic acid (detected via HPLC retention time shifts) or residual DMF (identified by ¹H NMR δ 2.7–2.9 ppm).

- Isomerization : Allyl group migration during synthesis can form regioisomers, distinguishable by NOESY or COSY NMR .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization in methanol/water removes impurities .

Q. What safety protocols are critical when handling this compound?

The compound is classified as harmful if swallowed (H302), causes skin/eye irritation (H315/H319), and may induce respiratory irritation (H335). Required protocols:

- PPE : Nitrile gloves, lab coat, and EN166-certified goggles.

- Ventilation : Use fume hoods during synthesis to avoid vapor inhalation.

- Waste Disposal : Neutralize acidic/basic residues (e.g., NaOH or H₂SO₄) before aqueous disposal .

Methodological Guidance Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。